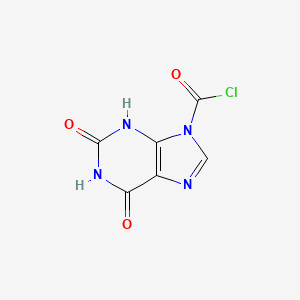
2,6-Dioxo-3H-purine-9-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxo-3H-purine-9-carbonyl chloride is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-3H-purine-9-carbonyl chloride typically involves the chlorination of 2,6-dioxopurine derivatives. One common method starts with 2,6-dichloropurine as a substrate. The chlorination reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-3H-purine-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a purine derivative with an amine group replacing the chloride.
Scientific Research Applications
2,6-Dioxo-3H-purine-9-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of purine-based drugs and as a building block for designing new pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding purine metabolism.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-3H-purine-9-carbonyl chloride involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets include enzymes involved in purine metabolism and DNA synthesis. The compound’s structure allows it to form stable complexes with these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dioxo-1,2,3,6-tetrahydro-9H-purine-9-carbonyl chloride
- 2,6-Dichloropurine
Uniqueness
2,6-Dioxo-3H-purine-9-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
127265-49-0 |
|---|---|
Molecular Formula |
C6H3ClN4O3 |
Molecular Weight |
214.565 |
IUPAC Name |
2,6-dioxo-3H-purine-9-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O3/c7-5(13)11-1-8-2-3(11)9-6(14)10-4(2)12/h1H,(H2,9,10,12,14) |
InChI Key |
MXIPOPWDCHIWBZ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C(=O)Cl)NC(=O)NC2=O |
Synonyms |
9H-Purine-9-carbonyl chloride, 1,2,3,6-tetrahydro-2,6-dioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


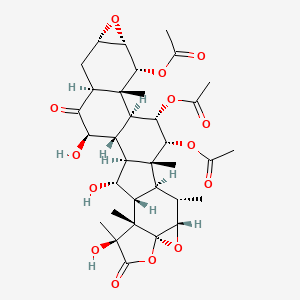

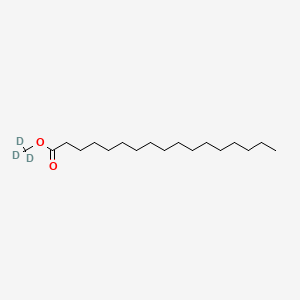

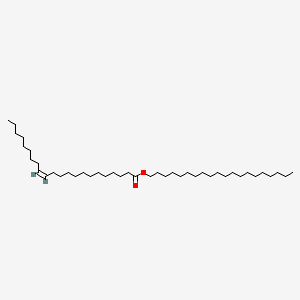

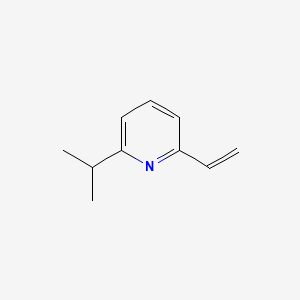
![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)

